molecular formula C23H24N2O3 B5963693 1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone

1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone

Cat. No. B5963693
M. Wt: 376.4 g/mol
InChI Key: NPOHYXIADXBDOT-UHFFFAOYSA-N
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Description

1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone, also known as MDPT, is a synthetic compound that belongs to the cathinone class of drugs. It was first synthesized in the early 2000s and has since gained popularity in the research community due to its potential therapeutic applications.

Mechanism of Action

1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone acts as a reuptake inhibitor for both serotonin and dopamine, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of 1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as induce feelings of euphoria and increased sociability.

Advantages and Limitations for Lab Experiments

1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, its potential for abuse and lack of long-term safety data may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone. One area of interest is its potential use as a treatment for depression and other mood disorders. Additionally, further research is needed to determine the long-term safety and potential for abuse of 1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone. Finally, research may focus on the development of new compounds based on the structure of 1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone with improved therapeutic potential and reduced side effects.

Synthesis Methods

The synthesis of 1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone involves the reaction of 3-(piperidin-1-yl)propan-1-ol with 1-(1-methyl-1H-indol-3-yl)propan-2-one in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then reacted with 1,3-benzodioxole-5-carboxylic acid to yield 1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone.

Scientific Research Applications

1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone has been used extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit strong affinity for the serotonin transporter and the dopamine transporter, making it a potential candidate for the treatment of depression and other mood disorders.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[1-[(1-methylindol-3-yl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-24-12-18(19-6-2-3-7-20(19)24)14-25-10-4-5-17(13-25)23(26)16-8-9-21-22(11-16)28-15-27-21/h2-3,6-9,11-12,17H,4-5,10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOHYXIADXBDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN3CCCC(C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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